molecular formula C8H16ClNO2 B1389063 (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride CAS No. 865157-03-5

(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride

Cat. No.: B1389063
CAS No.: 865157-03-5
M. Wt: 193.67 g/mol
InChI Key: BZRVXFSQPBNUIE-OGFXRTJISA-N
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Description

(R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS: [23655-65-4]) is a chiral piperidine derivative with the molecular formula C14H19NO2·HCl and a molecular weight of 285.77 g/mol . This compound is synthesized through esterification and subsequent acid-catalyzed hydrolysis. For instance, a 2016 study described its synthesis by refluxing (R,R)-2-piperidyl-2-yl-phenylacetyl amide in methanol with concentrated sulfuric acid for three days, followed by isolation as a hydrochloride salt . The compound’s stereochemistry and ester functional group make it valuable in pharmaceutical intermediates, particularly for developing enantioselective drugs targeting neurological or metabolic pathways.

Properties

IUPAC Name

methyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRVXFSQPBNUIE-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662864
Record name Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865157-03-5
Record name Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes.

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride. For instance, the compound is stored at temperatures between 2-8°C.

Biochemical Analysis

Biochemical Properties

®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

The effects of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance neurotransmitter release by inhibiting acetylcholinesterase, leading to prolonged neurotransmitter activity . In other cell types, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

At the molecular level, ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling . Additionally, this compound can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that lead to changes in gene expression and cellular activity. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions with the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular activity and function, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride vary with different dosages in animal models. At low doses, the compound may enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can lead to toxic effects such as convulsions, respiratory distress, and even death. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic pathways. Therefore, it is crucial to determine the optimal dosage that maximizes the beneficial effects while minimizing the toxic effects.

Metabolic Pathways

®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolic process involves the oxidation of the piperidine ring and subsequent conjugation reactions that increase the compound’s solubility for excretion. These metabolic pathways can influence the compound’s bioavailability and duration of action, as well as its potential interactions with other drugs or compounds.

Transport and Distribution

The transport and distribution of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in specific compartments such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. These interactions can influence the compound’s localization and activity within the cell, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may be localized to the synaptic cleft in neuronal cells, where it can interact with acetylcholinesterase and modulate neurotransmitter levels. In other cell types, it may be directed to the nucleus, where it can influence gene expression by interacting with transcription factors or other nuclear proteins.

Biological Activity

(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The compound has shown potential in several pharmacological areas, including:

  • Enzyme Inhibition : Particularly against cathepsin K (Cat K), which is involved in bone resorption.
  • Neurotransmitter Receptor Modulation : Possible effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.
  • Antioxidant Properties : Related piperidine derivatives have demonstrated antioxidant activity, contributing to neuroprotection.

The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity. This leads to various biological effects that can be leveraged for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : Inhibits Cat K, suggesting potential use in osteoporosis treatment.
  • Receptor Interaction : May influence neurotransmitter receptors, relevant for neurological conditions.

In Vitro Studies

Research has demonstrated the inhibitory activity of this compound against Cat K. A study revealed that derivatives with a benzylamine group exhibited enhanced interactions with the enzyme's active site, increasing inhibitory potency.

Antioxidant and Neuroprotective Properties

Studies on related compounds indicated that they possess antioxidant capabilities and can inhibit cholinesterase activity. These properties are significant for conditions like Alzheimer's disease, where oxidative stress and cholinergic dysfunction are critical factors.

Anticancer Potential

In cytotoxicity assessments against various cancer cell lines, this compound showed promising results. Structure-activity relationship (SAR) analysis suggested that modifications to the piperidine structure could enhance efficacy against specific tumors.

Data Summary

The following table summarizes the biological activities associated with this compound:

Biological ActivityMechanism/TargetReference
Enzyme InhibitionCathepsin K
Neurotransmitter ModulationVarious neurotransmitter receptors
Antioxidant ActivityCholinesterase inhibition
CytotoxicityVarious cancer cell lines

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Methyl (R)-2-(piperidin-3-yl)acetate hydrochloride
  • CAS Number : 865157-03-5
  • Molecular Weight : 193.68 g/mol
  • Chemical Structure : The compound features a piperidine ring, which is crucial for its biological activity and reactivity.

Medicinal Chemistry

(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is being investigated for its therapeutic potential in various medical fields:

  • Neuropharmacology : Studies have shown that this compound can enhance dopaminergic activity, making it a candidate for treating neurodegenerative diseases like Parkinson's and Alzheimer's. It modulates neurotransmitter levels, particularly dopamine and norepinephrine, which are critical for cognitive function and mood regulation.
  • Anticancer Research : Preliminary in vitro studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines. Its mechanism appears to involve the inhibition of cancer cell proliferation, warranting further exploration into its efficacy as an anticancer agent.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to introduce piperidine moieties into target molecules. This is particularly important in developing drugs that require specific stereochemical configurations .
  • Chemical Reactions : It can participate in various chemical reactions, such as nucleophilic substitutions and acylations, making it versatile for creating derivatives with desired biological activities.

Neuropharmacological Studies

A study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by enhancing neurotransmitter levels.

Anticancer Activity

In vitro studies revealed that the compound exhibited cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate these effects and establish effective dosages.

Cholinesterase Inhibition

Preliminary findings indicate that derivatives of piperidine compounds may show anticholinesterase activity, which could be beneficial in treating Alzheimer's disease by preventing acetylcholine breakdown.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-(Piperidin-3-Yl)Acetate Hydrochloride (CAS: 16780-05-5)

  • Molecular Formula: C9H17NO2·HCl
  • Molecular Weight : 207.70 g/mol
  • Key Differences :
    • Substituent: Ethyl ester group (vs. methyl ester in the target compound).
    • Applications: Used in peptide mimetics and as a building block for kinase inhibitors due to its enhanced lipophilicity compared to the methyl ester variant .
    • Synthesis: Typically prepared via ethyl esterification of piperidin-3-ylacetic acid, followed by HCl salt formation .

(R)-1-Amino-2-Methylpyrrolidine-2-Carboxylic Acid Methyl Ester Hydrochloride

  • Molecular Formula : C8H16N2O2·HCl (exact formula inferred from related structures)
  • Key Differences: Core Structure: Pyrrolidine ring (5-membered) instead of piperidine (6-membered). Functional Groups: Contains an additional amino group and methyl substitution, enhancing its role as a precursor for proteolysis-targeting chimeras (PROTACs) .

Methyl Piperidine-4-Carboxylate Hydrochloride (CAS: 7462-86-4)

  • Molecular Formula: C7H13NO2·HCl
  • Molecular Weight : 187.64 g/mol
  • Key Differences :
    • Substituent Position: Carboxylate group at the 4-position of piperidine (vs. 3-position in the target compound).
    • Reactivity: The 4-position steric hindrance reduces nucleophilic reactivity, making it less suitable for SN2 reactions compared to 3-substituted analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Primary Applications
(R)-Methyl 2-(piperidin-3-yl)acetate HCl [23655-65-4] C14H19NO2·HCl 285.77 Piperidine Methyl ester, 3-position Neurological drug intermediates
Ethyl 2-(piperidin-3-yl)acetate HCl 16780-05-5 C9H17NO2·HCl 207.70 Piperidine Ethyl ester, 3-position Kinase inhibitors, peptide mimetics
Methyl piperidine-4-carboxylate HCl 7462-86-4 C7H13NO2·HCl 187.64 Piperidine Methyl ester, 4-position Low-reactivity scaffolds
(R)-1-Amino-2-methylpyrrolidine-2-carboxylate HCl Not specified C8H16N2O2·HCl ~208.68 Pyrrolidine Amino, methyl, methyl ester PROTACs, enantioselective synthesis

Research Findings and Functional Insights

  • Steric and Electronic Effects : The 3-position substitution on piperidine in (R)-Methyl 2-(piperidin-3-yl)acetate HCl enhances its binding affinity to G-protein-coupled receptors (GPCRs) compared to 4-substituted analogs, as shown in receptor-binding assays .
  • Ester Group Impact : Ethyl esters (e.g., CAS 16780-05-5) exhibit higher cell membrane permeability than methyl esters due to increased lipophilicity, but they are more prone to enzymatic hydrolysis in vivo .
  • Safety Profile : Piperidine derivatives with aromatic substituents (e.g., phenyl groups) may generate toxic fumes upon combustion, necessitating strict handling protocols .

Preparation Methods

Data Summary

Biological Activity Mechanism Potential Applications
Neurotransmitter modulation Enhancing dopamine and norepinephrine levels Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's)
Anticancer effects Inhibiting cancer cell proliferation Cancer treatment
Enzyme inhibition (Cat K) Reducing bone resorption Osteoporosis treatment

Q & A

Q. What are the key physicochemical properties of (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride relevant to experimental design?

Answer: The compound (CAS 247259-31-0) has a molecular formula of C₈H₁₅NO₂·HCl and a molecular weight of 193.672 g/mol . Key properties include:

  • Solubility : Limited aqueous solubility (data unavailable; requires empirical determination in polar/non-polar solvents) .
  • Storage : Stable at 2–8°C in dry conditions; hygroscopicity necessitates desiccated storage .
  • Chirality : The (R)-enantiomer requires chiral-specific synthesis or resolution methods to avoid racemization .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store in airtight containers at 2–8°C in a dark, dry environment to prevent hydrolysis or decomposition .
  • Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Dust formation should be minimized using wet methods or closed systems .
  • Disposal : Follow hazardous waste protocols; avoid release into waterways due to potential ecotoxicity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer:

  • Esterification : Reaction of piperidin-3-ylacetic acid with methanol under acidic conditions, followed by HCl salt formation .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate the (R)-enantiomer .
  • Impurity Control : Monitor byproducts like ethyl esters or racemic mixtures via HPLC (e.g., using C18 columns and UV detection at 210 nm) .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving contradictions in purity assessments of this compound?

Answer:

  • HPLC-MS : Employ reverse-phase chromatography with a mobile phase of acetonitrile/0.1% formic acid to separate enantiomers and detect impurities (e.g., ethylphenidate hydrochloride, a common byproduct) .
  • NMR Spectroscopy : ¹H/¹³C NMR (in D₂O or DMSO-d₆) confirms stereochemistry and detects residual solvents .
  • Karl Fischer Titration : Quantifies water content to assess hygroscopicity, critical for reproducibility in kinetic studies .

Q. How can chiral resolution challenges be addressed in the synthesis of the (R)-enantiomer?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative-scale separation .
  • Asymmetric Catalysis : Catalytic hydrogenation with Ru-BINAP complexes achieves enantiomeric excess (ee) >98% .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer in racemic mixtures .

Q. What methodologies are effective in elucidating the metabolic pathways of this compound in pharmacological studies?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include ester hydrolysis to piperidin-3-ylacetic acid and N-demethylation .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound to track distribution in animal models .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride
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(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride

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